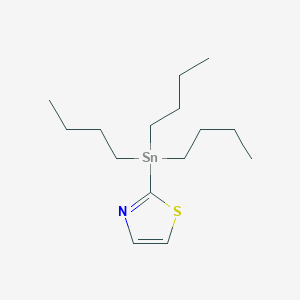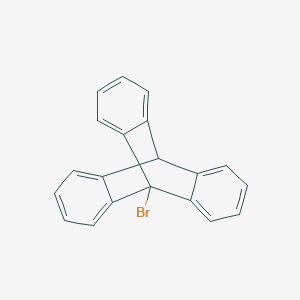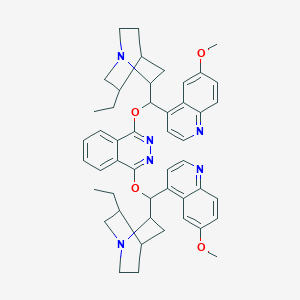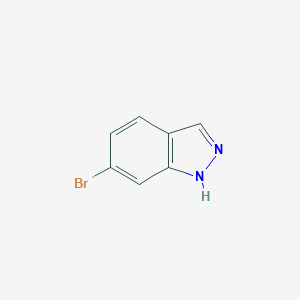
2-(Tributylstannyl)thiazol
Übersicht
Beschreibung
2-(Tributylstannyl)thiazole (2-TBT) is an organostannane compound that has been studied extensively for its potential applications in the fields of organic synthesis, scientific research, and drug development. 2-TBT is a versatile compound that has a variety of properties, making it attractive for a wide range of applications.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
2-(Tributylstannyl)thiazol: wird häufig in der organischen Synthese verwendet, insbesondere in Stille-Kreuzkupplungsreaktionen . Dieser Prozess ist entscheidend für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen, die grundlegend für die Konstruktion komplexer organischer Moleküle sind. Die Verbindung wirkt als Katalysator und steigert die Effizienz und Selektivität dieser Reaktionen.
Polymerproduktion
In der Polymerwissenschaft dient This compound als Reagenz zur Herstellung von Polymeren . Seine Fähigkeit, die Verknüpfung von Monomeren zu Polymeren zu erleichtern, macht es wertvoll für die Herstellung neuer Materialien mit gewünschten Eigenschaften für industrielle Anwendungen.
Materialwissenschaft
Die vielfältigen Eigenschaften der Verbindung machen sie für die materialwissenschaftliche Forschung attraktiv. Sie wird zur Entwicklung neuer Materialien mit potenziellen Anwendungen in der Elektronik, Beschichtung und Nanotechnologie verwendet .
Medizinische Chemie
This compound: spielt in der medizinischen Chemie eine Rolle als Vorläufer bei der Synthese verschiedener biologisch aktiver Moleküle. Es trägt zur Entwicklung neuer Medikamente mit potenziellen therapeutischen Wirkungen gegen eine Reihe von Krankheiten bei .
Umweltwissenschaft
In der Umweltwissenschaft wird diese Verbindung auf ihren potenziellen Einsatz in Umweltbehebungsprozessen untersucht. Ihre chemischen Eigenschaften können genutzt werden, um Schadstoffe aus der Umwelt zu neutralisieren oder zu entfernen .
Analytische Chemie
Analytische Chemiker verwenden This compound aufgrund seiner Rolle bei der Entwicklung analytischer Methoden. Es kann als Standard oder Reagenz in der Chromatographie und Spektroskopie verwendet werden, um andere Substanzen zu detektieren und zu quantifizieren .
Industrielle Anwendungen
In der Industrie wird This compound bei der Synthese von Chemikalien eingesetzt, die als Zwischenprodukte für weitere Produktionsprozesse dienen. Es ist maßgeblich an der Herstellung von Verbindungen beteiligt, die in der Landwirtschaft, Produktion und anderen Sektoren eingesetzt werden .
Forschung und Entwicklung
Schließlich ist diese Verbindung von Bedeutung für Forschung und Entwicklung in verschiedenen wissenschaftlichen Disziplinen. Ihre Vielseitigkeit ermöglicht die Erforschung innovativer Lösungen für komplexe Probleme in der Chemie und verwandten Bereichen .
Safety and Hazards
2-(Tributylstannyl)thiazole should be stored in a cool place and kept tightly closed in a dry and well-ventilated place . It is moisture-sensitive and should be handled with care to avoid contact with skin and eyes, and inhalation of vapour or mist . It is toxic if swallowed, harmful in contact with skin, and causes skin irritation and serious eye irritation . It may damage fertility or the unborn child and cause damage to organs through prolonged or repeated exposure .
Relevant Papers There are several papers that discuss the synthesis and biological activity of thiazoles . These papers cover the literature documents available on the chemistry of preparation of thiazoles and the biological activities of certain thiazoles . The information of several artificial paths and varied physico-chemical factors of such thiazols made especial consideration of medicinal chemists to yield combinatorial library and carry out thorough efforts in the search of thiazoles .
Wirkmechanismus
Target of Action
It is known to be a reagent used for the arylation of thiazole by stille cross-coupling . The Stille reaction is a powerful tool in organic synthesis for the formation of carbon-carbon bonds, and thiazole is a heterocyclic compound that is often found in various biologically active molecules.
Mode of Action
2-(Tributylstannyl)thiazole interacts with its targets through a process known as Stille cross-coupling . This reaction involves the coupling of an organotin compound (like 2-(Tributylstannyl)thiazole) with an organic halide or triflate in the presence of a palladium catalyst. The result is a new carbon-carbon bond, allowing for the construction of complex organic molecules.
Pharmacokinetics
Its physical properties such as boiling point (307-309 °c), density (11900 g/mL at 25 °C), and refractive index (n20/D 15200) have been reported .
Eigenschaften
IUPAC Name |
tributyl(1,3-thiazol-2-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H2NS.Sn/c3*1-3-4-2;1-2-5-3-4-1;/h3*1,3-4H2,2H3;1-2H; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOFQGMXQCSPPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NSSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376849 | |
| Record name | 2-(Tributylstannyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121359-48-6 | |
| Record name | 2-(Tributylstannyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tributyl(1,3-thiazol-2-yl)stannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-Ethylbenzo[b]thiophene](/img/structure/B110530.png)
